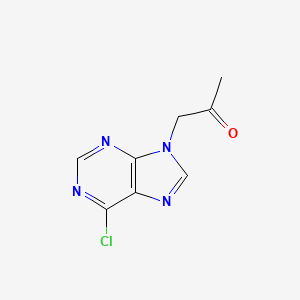

1-(6-chloro-9H-purin-9-yl)-2-propanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropurin-9-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMIAVSYEKETCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=C1N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Chloro 9h Purin 9 Yl 2 Propanone

Conventional Chemical Synthesis Routes

The primary and most established method for the synthesis of 1-(6-chloro-9H-purin-9-yl)-2-propanone revolves around the direct N-alkylation of 6-chloropurine (B14466). This approach leverages the nucleophilicity of the purine (B94841) ring nitrogens to react with a suitable three-carbon electrophile, typically a haloacetone.

Alkylation Strategies for N-9 Substitution

The alkylation of 6-chloropurine with a haloacetone, such as chloroacetone (B47974) or bromoacetone, generally leads to a mixture of N-7 and N-9 isomers. However, the N-9 substituted product is typically the major isomer formed under standard reaction conditions. nih.gov This regioselectivity is a critical aspect of the synthesis, as the biological activity of purine derivatives is highly dependent on the position of substitution.

The direct alkylation of 6-chloropurine with a haloacetone is a common and straightforward method for synthesizing this compound. The reaction involves the nucleophilic attack of one of the nitrogen atoms of the purine ring on the electrophilic carbon of the haloacetone, leading to the displacement of the halide and the formation of a new carbon-nitrogen bond. While both N-7 and N-9 isomers can be formed, the N-9 isomer is generally the thermodynamically more stable and, therefore, the predominant product. nih.govub.edu

The use of an inorganic base is crucial for the deprotonation of the purine's imidazole (B134444) nitrogen, thereby increasing its nucleophilicity and facilitating the alkylation reaction. Commonly employed bases include potassium carbonate (K2CO3) and sodium hydride (NaH). researchgate.netresearchgate.net

Potassium carbonate is a moderately strong base that is often used in polar aprotic solvents like dimethylformamide (DMF). It is effective in promoting the N-alkylation of 6-chloropurine, typically requiring elevated temperatures to achieve reasonable reaction rates. researchgate.net

Sodium hydride, a much stronger and non-nucleophilic base, is frequently used in solvents such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). Its high reactivity allows for the reaction to proceed, in some cases, at room temperature, and it can lead to high yields of the desired N-9 substituted product. researchgate.net

| Base | Typical Solvent(s) | Key Characteristics |

| Potassium Carbonate (K2CO3) | DMF, Acetone (B3395972) | Moderately strong, requires heating, common in industrial processes. |

| Sodium Hydride (NaH) | DMSO, THF | Strong, non-nucleophilic, can be used at lower temperatures. |

The choice of solvent plays a significant role in both the reaction rate and the regioselectivity of the N-alkylation of 6-chloropurine. Polar aprotic solvents are generally preferred as they can dissolve the purine substrate and the inorganic base while not interfering with the nucleophilic substitution reaction.

Dimethylformamide (DMF) is a widely used solvent for these reactions, particularly in conjunction with potassium carbonate. researchgate.net Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate.

Dimethyl sulfoxide (DMSO) is another effective polar aprotic solvent, often paired with sodium hydride. researchgate.net Conventional solvents like DMF and acetone have been noted to favor the formation of the N-9 alkylated product. ub.edu

| Solvent | Common Paired Base | Influence on Reaction |

| Dimethylformamide (DMF) | K2CO3 | High boiling point allows for heating, promotes N-9 selectivity. |

| Dimethyl Sulfoxide (DMSO) | NaH | Excellent solvating power for both reactants and bases. |

Comparative Analysis of Synthetic Yields and Efficiencies

While specific yield data for the direct synthesis of this compound is not extensively reported in readily available literature, general trends in N-9 alkylation of 6-chloropurine can be extrapolated. The reaction of 2,6-dichloropurine (B15474) with morpholine (B109124) followed by N-9 alkylation using potassium carbonate in DMF has been reported to yield the desired product in 89% yield, demonstrating the efficiency of this base/solvent system for achieving high regioselectivity and yield. researchgate.net In another study, the amination of a 6-chloropurine derivative under microwave irradiation in the absence of a base gave yields of 72-83%, significantly higher than conventional heating methods which yielded 58-75%. nih.gov

Emerging Synthetic Approaches Relevant to Purine Ketones

While conventional methods remain the workhorses for the synthesis of N-substituted purines, several emerging technologies offer potential advantages in terms of efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netrsc.org This technique has been successfully applied to the amination of 6-chloropurine derivatives, suggesting its potential applicability to the synthesis of this compound. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds. nih.govresearchgate.netlincoln.ac.uk While specific applications to the synthesis of purine ketones are still developing, photocatalytic methods offer a mild and environmentally friendly alternative to traditional synthetic routes. These methods often proceed at room temperature and can tolerate a wide range of functional groups.

Biocatalysis: Enzymatic approaches to N-alkylation are gaining traction as they offer high regio- and stereoselectivity under mild reaction conditions. utah.edu While not yet widely applied to the synthesis of purine ketones, the development of novel enzymes and biocatalytic cascades could provide a highly efficient and sustainable route to these compounds in the future.

Reactivity and Derivatization Chemistry of 1 6 Chloro 9h Purin 9 Yl 2 Propanone

Transformations at the 2-Propanone Moiety

The propanone side chain of 1-(6-chloro-9H-purin-9-yl)-2-propanone is a key site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives. These transformations primarily involve the carbonyl group and the adjacent α-carbon, offering pathways to introduce new functional groups and stereocenters.

Carbonyl Reactivity and Related Condensation Reactions

The carbonyl group of the 2-propanone moiety is a primary site for nucleophilic attack and condensation reactions. While specific literature on condensation reactions involving this compound is not extensively detailed, the general reactivity of ketones suggests its capability to participate in reactions such as aldol-type condensations. In these reactions, the ketone can either act as a nucleophile (after deprotonation at the α-carbon to form an enolate) or as an electrophile.

For instance, in a crossed aldol (B89426) condensation, this compound could react with an aldehyde in the presence of a base. This would result in the formation of a β-hydroxy ketone, which could subsequently undergo dehydration to yield an α,β-unsaturated ketone. The specific conditions for such reactions, including the choice of base and solvent, would be critical in controlling the reaction outcome and minimizing self-condensation.

Reductive Pathways: Synthesis of Chiral Propanol Derivatives

The reduction of the ketone functionality in this compound to a secondary alcohol is a significant transformation, leading to the formation of chiral 1-(6-chloro-9H-purin-9-yl)-2-propanol. This reduction can be achieved through both chemoenzymatic and conventional chemical methods, with the former offering the advantage of high stereoselectivity.

Chemoenzymatic reduction provides a powerful tool for the asymmetric synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. While specific studies on the chemoenzymatic reduction of this compound are not widely reported, the general applicability of ADHs to a broad range of ketone substrates suggests this as a viable synthetic route.

The process would typically involve the use of a whole-cell biocatalyst or an isolated ADH, along with a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol). The choice of the specific alcohol dehydrogenase would be crucial in determining the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of 1-(6-chloro-9H-purin-9-yl)-2-propanol.

Table 1: Potential Chemoenzymatic Reduction of this compound

| Enzyme Source | Expected Product | Potential Advantages |

|---|---|---|

| Lactobacillus brevis ADH | (S)-1-(6-chloro-9H-purin-9-yl)-2-propanol | High enantioselectivity |

| Rhodococcus ruber ADH | (R)-1-(6-chloro-9H-purin-9-yl)-2-propanol | High enantioselectivity |

This table is illustrative and based on the known selectivity of these enzymes for other prochiral ketones.

Standard chemical reducing agents can also be employed to convert the ketone to an alcohol. These methods are generally less stereoselective than enzymatic approaches, typically yielding a racemic mixture of the alcohol unless a chiral reducing agent or catalyst is used.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).

Table 2: Conventional Chemical Reduction of this compound

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 1-(6-chloro-9H-purin-9-yl)-2-propanol | Racemic mixture |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether/THF | 1-(6-chloro-9H-purin-9-yl)-2-propanol | More reactive than NaBH4, racemic |

Nucleophilic Acylation and Alkylation at the α-Carbon

The α-carbon of the propanone moiety is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including acylation and alkylation.

In an alkylation reaction, the enolate of this compound can react with an alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position. The choice of base is critical to ensure complete enolate formation and to avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for this purpose.

Similarly, acylation at the α-carbon can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride. This leads to the formation of a β-dicarbonyl compound, which is a versatile synthetic intermediate.

Reformatsky-type Reactions

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. thermofisher.com In the context of this compound, this ketone can serve as the electrophilic carbonyl component.

The reaction would proceed by treating an α-bromo or α-chloro ester with activated zinc to form an organozinc reagent (a Reformatsky enolate). This enolate would then add to the carbonyl group of this compound. Subsequent acidic workup would yield the corresponding β-hydroxy ester derivative. This reaction provides a valuable method for extending the carbon chain and introducing both a hydroxyl and an ester functionality.

Table 3: Example of a Reformatsky-type Reaction

| Reactants | Reagents | Product |

|---|

Reactions Involving the 6-Chloro-9H-purin-9-yl Moiety

The chemical behavior of this compound is largely dictated by the electrophilic character of the purine (B94841) ring, particularly at the C6 position. The chlorine atom at this position acts as a good leaving group, making the compound a versatile precursor for a wide array of substituted purine derivatives. This section details the principal reactions involving the 6-chloro-9H-purin-9-yl core, including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and further modifications of the purine ring system.

Nucleophilic Aromatic Substitution at C6

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The electron-withdrawing nature of the purine's nitrogen atoms renders the C6 carbon susceptible to attack by various nucleophiles. fishersci.co.ukpressbooks.pub This reactivity allows for the straightforward introduction of nitrogen, oxygen, and sulfur-based functional groups.

The displacement of the C6-chloro substituent by nitrogen nucleophiles is a widely employed strategy for the synthesis of diverse N⁶-substituted purine derivatives. Primary and secondary amines, both alkyl and aryl, readily react with the 6-chloropurine (B14466) core, typically in the presence of a base and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This amination reaction yields the corresponding 6-amino-9-(2-oxopropyl)-9H-purine derivatives. The reaction is influenced by both steric and electronic factors of the incoming amine nucleophile.

Table 1: Examples of Amination Reactions at the C6 Position

| Nucleophile | Product |

| Alkyl/aryl amines | N⁶-substituted purines |

| Sodium azide | 6-Azido derivative |

This table is interactive. Click on the headers to sort.

Oxygen-based nucleophiles, such as alcohols and phenols, can displace the chlorine atom at the C6 position to form 6-alkoxy and 6-aryloxy purine analogs, respectively. ugr.esnih.gov These reactions are typically carried out under basic conditions, for instance, by using sodium methoxide (B1231860) in methanol to introduce a methoxy (B1213986) group. google.com The resulting ether linkage is a key feature in various biologically active purine derivatives. nih.gov The choice of alcohol and reaction conditions allows for the synthesis of a library of 6-alkoxy purine analogs. ugr.es

The C6-chloro group can also be substituted by sulfur nucleophiles to yield 6-thio purine derivatives. Reagents such as thiourea (B124793) or sodium hydrosulfide (B80085) are commonly used for this transformation. mdpi.com For example, reaction with thiourea in refluxing ethanol leads to the formation of a 6-mercaptopurine (B1684380) analog. These 6-thioethers can be further alkylated to produce various S-substituted derivatives, expanding the molecular diversity accessible from the parent chloropurine. researchgate.netnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at C6 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

In addition to nucleophilic substitution, the C6 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. acs.orgcapes.gov.brnih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C6 position of the purine and a variety of aryl or vinyl groups. It involves the reaction of the 6-chloropurine derivative with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. acs.orgresearchgate.net This method is highly effective for synthesizing 6-arylpurine derivatives. acs.org

Sonogashira Coupling: To introduce an alkyne substituent at the C6 position, the Sonogashira coupling is employed. This reaction couples the 6-chloropurine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This creates arylalkyne structures, which are valuable in various chemical syntheses. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often more versatile method for forming C-N bonds compared to traditional nucleophilic substitution. organic-chemistry.org It allows for the coupling of the 6-chloropurine with a wide range of primary and secondary amines, including those that may be poor nucleophiles under SNAr conditions.

Table 2: Overview of C6 Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst + Base |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Pd catalyst + Cu(I) co-catalyst + Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst + Ligand + Base |

This table is interactive. Click on the headers to sort.

Further Transformations of the Purine Ring System (e.g., Halogenation at C8, Amination at C2)

Following initial modifications at the C6 position, or on the this compound scaffold itself, further functionalization of the purine ring can be achieved.

Halogenation at C8: The C8 position of the purine ring can be halogenated, typically through lithiation followed by quenching with a halogen source. For instance, treatment with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to dihalogenated purine derivatives, such as 6-chloro-2,8-diiodopurines. researchgate.net These polyhalogenated purines serve as versatile intermediates for regioselective cross-coupling reactions. researchgate.netrsc.org

Amination at C2: The C2 position can also be functionalized. For example, starting from a 2,6-dichloropurine (B15474) precursor, selective substitution can be achieved. The synthesis of 2-amino-6-substituted purines often involves reacting a 2-amino-6-chloropurine (B14584) starting material, indicating that amination at the C2 position is a feasible transformation in the broader synthesis of functionalized purines. chemscene.comlgcstandards.comresearchgate.net

These subsequent transformations allow for the creation of highly substituted and complex purine structures, starting from the versatile this compound intermediate.

Cyclization and Annulation Reactions Incorporating this compound

The presence of both a readily displaceable chlorine atom on the purine ring and a ketone functional group on the N9-substituent makes this compound a versatile precursor for the construction of more complex heterocyclic systems. These reactions can proceed through either intermolecular or intramolecular pathways.

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly those with potential biological activity. One such example is the creation of α-methylene-γ-butyrolactone-bearing purine derivatives. These structures are of interest due to the known cytotoxic properties of the α-methylene-γ-butyrolactone moiety, which is found in many natural products.

The synthesis of 5'-Methyl-5'-[(6-chloro-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofurans has been successfully achieved through a Reformatsky-type reaction. researchgate.netthieme-connect.de In this process, this compound is treated with ethyl α-(bromomethyl)acrylate in the presence of a suitable metal, leading to the formation of the fused lactone ring. researchgate.netthieme-connect.de

The general reaction scheme involves the alkylation of 6-chloropurine with chloroacetone (B47974) to yield the ketone intermediate, this compound. researchgate.netthieme-connect.de This intermediate is then subjected to the Reformatsky-type reaction to afford the final α-methylene-γ-butyrolactone-bearing purine derivative. researchgate.netthieme-connect.de The reaction conditions and yields for the synthesis of the ketone intermediate and its subsequent conversion have been reported in the literature. thieme-connect.de

Table 1: Synthesis of this compound and its Conversion to an α-Methylene-γ-Butyrolactone Derivative

| Step | Reactants | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 6-chloropurine, Chloroacetone | This compound | 62 | 168-171 |

| 2 | This compound, Ethyl α-(bromomethyl)acrylate | 5'-Methyl-5'-[(6-chloro-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran | - | - |

Data sourced from Kim, J. C., et al. (1998). researchgate.netthieme-connect.de

This synthetic route highlights the utility of this compound as a key building block for accessing complex purine derivatives with fused heterocyclic rings. The resulting α-methylene-γ-butyrolactone-purine conjugates have been investigated for their potential as antitumor agents. researchgate.net

The scientific literature reviewed does not provide specific examples of intramolecular cyclization pathways for this compound. Theoretical intramolecular reactions could be envisioned, such as the cyclization of the propanone side chain onto the purine ring. However, without documented research findings, any discussion of such pathways remains speculative. The reactivity of the compound appears to be predominantly directed towards intermolecular reactions, as evidenced by its use in the synthesis of fused heterocyclic systems.

Applications As a Pivotal Synthetic Intermediate

Strategic Building Block for Acyclic Nucleoside Analogues

Acyclic nucleoside analogues are a class of antiviral drugs that mimic natural nucleosides but lack a complete sugar ring. This structural modification is key to their therapeutic action, as it often leads to the termination of viral DNA chain elongation. 1-(6-chloro-9H-purin-9-yl)-2-propanone serves as a crucial precursor in the synthesis of these important therapeutic agents.

Precursor for Advanced Antiviral Scaffolds (e.g., Tenofovir Intermediate Synthesis)

One of the most significant applications of this compound is in the synthesis of Tenofovir, a cornerstone of antiretroviral therapy for HIV/AIDS and a treatment for hepatitis B. The synthesis of this potent antiviral agent often proceeds through a key chiral intermediate, (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. This pivotal alcohol is efficiently produced from this compound through stereoselective reduction.

Chemoenzymatic approaches have proven particularly effective in this transformation. The prochiral ketone of this compound can be stereoselectively reduced using alcohol dehydrogenases (ADHs) to yield the desired (R)-enantiomer of the corresponding alcohol with high enantiomeric excess. frontiersin.orgnih.gov For instance, the use of an ADH from Lactobacillus kefir has been shown to produce (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol in high yield and with excellent optical purity. frontiersin.orgnih.gov

The resulting (R)-alcohol is then further elaborated through a series of chemical steps to introduce the phosphonate (B1237965) moiety characteristic of Tenofovir. frontiersin.org This synthetic route highlights the strategic importance of this compound as a readily available starting material for constructing the complex and stereochemically defined architecture of advanced antiviral drugs.

Table 1: Chemoenzymatic Synthesis of Tenofovir Intermediate

| Starting Material | Key Transformation | Product | Application |

| This compound | Stereoselective reduction | (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol | Key intermediate for Tenofovir synthesis |

Intermediate in the Synthesis of Substituted Purine-Linked Systems

The purine (B94841) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including kinase inhibitors and other targeted therapies. The chemical versatility of this compound makes it an attractive starting point for the synthesis of diverse libraries of substituted purine derivatives.

The chlorine atom at the 6-position of the purine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity, combined with the presence of the ketone, opens up numerous avenues for creating novel purine-linked systems. For example, the 6-chloro group can be displaced by various amines, alcohols, and thiols to generate a library of 6-substituted purine analogues.

Furthermore, the ketone functionality can be modified through various classical carbonyl reactions. Reductive amination, for instance, provides a direct route to installing a secondary or tertiary amine at the 2-position of the propane (B168953) side chain. frontiersin.org This reaction can be employed to introduce a variety of substituents, further expanding the chemical space accessible from this intermediate. The resulting amino alcohol derivatives can serve as scaffolds for the development of new therapeutic agents, including potential kinase inhibitors. The synthesis of various 2,6,9-trisubstituted purine derivatives has been a focus in the development of inhibitors for enzymes like cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3). nih.govmedchemexpress.com

Role in the Construction of Functionalized Bioconjugates

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a powerful tool for developing diagnostic probes, targeted therapeutics, and tools for studying biological systems. The ketone group in this compound provides a valuable "handle" for bioconjugation reactions.

Ketones can react with hydrazides and alkoxyamines to form stable hydrazone and oxime linkages, respectively. nih.govnih.govrsc.orgresearchgate.netnih.govnih.govmdpi.com These reactions are often bioorthogonal, meaning they can proceed in a biological environment without interfering with native biochemical processes. This makes the ketone functionality an attractive feature for the site-specific modification of biomolecules.

By first incorporating a purine derivative synthesized from this compound into a larger molecule, the ketone can then be used to attach a reporter molecule (such as a fluorophore), a drug payload, or a targeting ligand. For example, a purine-based kinase inhibitor could be functionalized with a ketone and then conjugated to an antibody to create an antibody-drug conjugate (ADC) for targeted cancer therapy. While specific examples utilizing this compound in this context are not yet widespread in the literature, the underlying chemical principles are well-established.

The formation of hydrazones is a rapid and reversible process, which can be advantageous in certain drug delivery applications. rsc.orgresearchgate.net Oxime ligation, on the other hand, typically forms a more stable bond, making it suitable for applications requiring long-term stability of the conjugate. nih.govnih.govmdpi.com The presence of the ketone in this compound thus provides a versatile platform for the future development of novel bioconjugates with tailored properties.

Table 2: Potential Bioconjugation Reactions of this compound Derivatives

| Reaction Type | Reactant | Linkage Formed | Potential Application |

| Oxime Ligation | Alkoxyamine | Oxime | Stable bioconjugates, fluorescent labeling |

| Hydrazone Formation | Hydrazide | Hydrazone | Reversible bioconjugates, drug delivery |

Advanced Spectroscopic and Computational Characterization of 1 6 Chloro 9h Purin 9 Yl 2 Propanone and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for the unambiguous determination of molecular structures. Through the differential interaction of electromagnetic radiation with the molecule, a wealth of information regarding its connectivity, conformation, and electronic properties can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive map of the atomic connectivity within a molecule. For 1-(6-chloro-9H-purin-9-yl)-2-propanone, both ¹H and ¹³C NMR are crucial for confirming its structural integrity.

¹H NMR: The proton NMR spectrum is anticipated to display a set of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The purine (B94841) ring protons, H-2 and H-8, are expected to appear as sharp singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The methylene (B1212753) protons of the propanone side chain, adjacent to the purine ring, would likely resonate as a singlet further downfield, estimated to be in the δ 5.0-5.5 ppm range due to the deshielding effect of the neighboring nitrogen atom and the carbonyl group. The methyl protons of the acetyl group are expected to produce a sharp singlet at a more shielded position, likely around δ 2.2-2.5 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The purine ring itself will exhibit five distinct signals. The carbon atoms C-2, C-4, C-5, C-6, and C-8 will have characteristic chemical shifts. Notably, C-6, being directly bonded to the electronegative chlorine atom, is expected to be significantly deshielded. The carbonyl carbon of the propanone moiety is anticipated to have the most downfield chemical shift, typically in the range of δ 200-210 ppm. The methylene carbon and the methyl carbon of the side chain will also show distinct resonances, with the methylene carbon appearing at a lower field than the methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Purine H-2 | 8.5 - 9.0 | - |

| Purine H-8 | 8.0 - 8.5 | - |

| Methylene (-CH₂-) | 5.0 - 5.5 | 50 - 60 |

| Methyl (-CH₃) | 2.2 - 2.5 | 25 - 35 |

| Purine C-2 | - | 150 - 155 |

| Purine C-4 | - | 150 - 155 |

| Purine C-5 | - | 125 - 135 |

| Purine C-6 | - | 155 - 160 |

| Purine C-8 | - | 140 - 145 |

| Carbonyl (C=O) | - | 200 - 210 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1715-1730 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the purine ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The purine ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule. The symmetric stretching of the purine ring system would be a prominent feature.

Interactive Data Table: Key Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O (Ketone) | Stretching | 1715 - 1730 | Medium |

| C=C/C=N (Purine) | Stretching | 1400 - 1600 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C-Cl | Stretching | 600 - 800 | Weak |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The purine ring system of this compound is a chromophore that absorbs UV light. The spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the aromatic system. Typically, purine derivatives show two main absorption bands in the UV region, one around 260 nm and a second, often weaker, band at a shorter wavelength. The presence of the chloro and propanone substituents may cause a slight shift in the position and intensity of these absorption maxima (λmax).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight. Due to the presence of chlorine, this peak would be accompanied by a characteristic isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the cleavage of the side chain, leading to the formation of a stable purine cation and fragments corresponding to the propanone moiety.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental data, offering deep insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a robust computational method for studying the electronic properties of medium-sized organic molecules. DFT calculations can be employed to optimize the geometry of this compound, providing accurate bond lengths and angles.

Furthermore, DFT allows for the visualization and analysis of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich purine ring, while the LUMO may have significant contributions from both the purine ring and the carbonyl group of the propanone side chain. These calculations can also generate a theoretical vibrational spectrum, which can be compared with experimental IR and Raman data to aid in the assignment of vibrational modes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound and its derivatives. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the accessible conformations and their relative energies over time, providing insights into the molecule's flexibility, preferred shapes, and interactions with its environment.

In a typical MD simulation of this molecule, the system would be placed in a periodic box filled with a suitable solvent, such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation would then be run for a sufficient time, typically on the order of nanoseconds to microseconds, to ensure adequate sampling of the conformational space.

Furthermore, clustering algorithms can be applied to the trajectory to group similar conformations together, providing a quantitative measure of the population of each conformational state. The results of such an analysis for this compound would likely reveal a few dominant conformations determined by the interplay of steric hindrance and electrostatic interactions between the purine ring and the propanone side chain.

The following interactive table summarizes key parameters and potential outcomes from an MD simulation study of this compound.

| Parameter | Description | Expected Outcome for this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | AMBER, CHARMM, or GROMOS force fields are commonly used for organic molecules. |

| Solvent Model | A computational model to represent the solvent in the simulation. | Explicit solvent models like TIP3P or SPC/E water are often used for accuracy. |

| Simulation Time | The total time duration of the molecular dynamics simulation. | Typically in the range of 100 ns to 1 µs to ensure adequate conformational sampling. |

| Key Dihedral Angles | The torsion angles that define the major conformational flexibility of the molecule. | Rotation around the N9-C1' and C1'-C2' bonds of the acetonyl group. |

| RMSD Analysis | Root-Mean-Square Deviation of atomic positions, used to measure conformational stability. | Expected to show stable conformations with low RMSD values and occasional transitions. |

| Cluster Analysis | A method to group similar conformations from the MD trajectory. | Would likely identify 2-3 major conformational clusters based on the orientation of the propanone group relative to the purine ring. |

| Solvent Effects | The influence of the solvent on the conformational preferences of the molecule. | The polar propanone group is expected to have specific interactions with water molecules, influencing its orientation. |

Prediction of Reactivity Parameters and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical behavior by determining a range of reactivity descriptors. These descriptors help in identifying the most reactive sites within the molecule for both electrophilic and nucleophilic attack.

Key reactivity parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global Reactivity Descriptors: These parameters provide a general measure of the molecule's reactivity. They include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions, one can predict which atoms are most likely to be involved in a chemical reaction.

For this compound, DFT calculations would likely indicate that the purine ring contains several nucleophilic nitrogen atoms, with the N1, N3, and N7 positions being potential sites for protonation or alkylation. The C6 position, bonded to the electron-withdrawing chlorine atom, is expected to be the primary electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr). The oxygen atom of the propanone group would also be a nucleophilic center.

Furthermore, DFT can be employed to calculate the reaction energetics, including activation energies and reaction enthalpies, for specific reactions involving this compound. For instance, the energy profile for the nucleophilic substitution of the chlorine atom at the C6 position by various nucleophiles can be computed to predict the feasibility and rate of these reactions.

The following interactive table presents a hypothetical set of DFT-calculated reactivity descriptors for this compound.

| Reactivity Descriptor | Definition | Predicted Value/Site for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Global Electrophilicity Index (ω) | μ2 / (2η) | 3.32 eV |

| Most Nucleophilic Site (Fukui f+) | Atom most susceptible to electrophilic attack | N1, N3, and N7 atoms of the purine ring. |

| Most Electrophilic Site (Fukui f-) | Atom most susceptible to nucleophilic attack | C6 atom of the purine ring. |

In Silico Modeling of Synthetic Pathways and Reaction Mechanisms

Computational tools for computer-aided synthesis planning (CASP) and reaction mechanism modeling can be instrumental in designing efficient synthetic routes to this compound and understanding the intricate details of the chemical transformations involved.

In Silico Modeling of Synthetic Pathways:

Retrosynthesis prediction software can be employed to propose plausible synthetic pathways for the target molecule. These programs utilize databases of known chemical reactions and apply a set of rules to work backward from the target molecule to simpler, commercially available starting materials.

For this compound, a likely retrosynthetic disconnection would be at the N9-C1' bond, suggesting a nucleophilic substitution reaction between a purine derivative and a propanone-containing electrophile. A plausible forward synthesis would, therefore, involve the alkylation of 6-chloropurine (B14466) with chloroacetone (B47974).

The following interactive table outlines a potential synthetic pathway for this compound, which can be modeled and optimized in silico.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Hypoxanthine | Phosphorus oxychloride (POCl3), N,N-Dimethylaniline | 6-Chloropurine |

| 2 | 6-Chloropurine, Chloroacetone | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |

In Silico Modeling of Reaction Mechanisms:

Computational chemistry can be used to elucidate the detailed mechanisms of the key reactions in the proposed synthetic pathway. For the N-alkylation of 6-chloropurine with chloroacetone, DFT calculations can be performed to map out the potential energy surface of the reaction. This would involve locating the transition state structure and calculating the activation energy barrier.

Such calculations can also provide insights into the regioselectivity of the alkylation. Purines have multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and computational modeling can predict the most likely site of alkylation by comparing the activation energies for attack at each position. For the reaction of 6-chloropurine, alkylation is generally favored at the N9 position under neutral or basic conditions.

Furthermore, the mechanism of the nucleophilic aromatic substitution (SNAr) at the C6 position of the purine ring is of significant interest. Computational studies can model the addition-elimination mechanism, involving the formation of a Meisenheimer intermediate, and calculate the energetics of this process. This information is crucial for predicting the reactivity of this compound with various nucleophiles.

Emerging Research Frontiers and Methodological Innovations for 1 6 Chloro 9h Purin 9 Yl 2 Propanone

Development of Stereoselective and Enantioselective Synthetic Routes (beyond reductions)

The presence of a prochiral ketone in 1-(6-chloro-9H-purin-9-yl)-2-propanone presents an opportunity for the development of stereoselective and enantioselective synthetic routes to access chiral derivatives, which may exhibit unique biological activities. While enantioselective reduction of the ketone is a viable strategy, current research is exploring more diverse approaches to introduce chirality.

One promising avenue is the asymmetric alkylation of the enolate derived from this compound. This can be achieved using chiral phase-transfer catalysts or chiral ligands in conjunction with a metal catalyst. For instance, the use of chiral quaternary ammonium (B1175870) salts could facilitate the enantioselective addition of an alkyl halide to the enolate, yielding an α-substituted chiral ketone.

Another sophisticated approach involves the use of chiral auxiliaries. By temporarily attaching a chiral auxiliary to the purine (B94841) ring or the propanone side chain, it is possible to direct the stereochemical outcome of subsequent reactions. After the desired chiral center is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, biocatalysis offers a powerful tool for achieving high enantioselectivity. Ketoreductases (KREDs) can be employed for the kinetic resolution of racemic this compound derivatives. frontiersin.orgnih.gov In a kinetic resolution process, one enantiomer is selectively transformed, leaving the other enantiomer in high enantiomeric excess. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

| Method | Description | Potential Chiral Product | Key Considerations |

| Asymmetric Alkylation | Enantioselective addition of an alkyl group to the α-position of the ketone using a chiral catalyst. | α-substituted chiral ketone | Catalyst selection, reaction conditions optimization. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective transformations. | Enantiomerically enriched ketone | Auxiliary selection, attachment, and cleavage conditions. |

| Biocatalytic Kinetic Resolution | Enzymatic differentiation of enantiomers, where one is selectively reacted. | Enantiomerically pure ketone or alcohol | Enzyme selection, substrate compatibility, reaction kinetics. frontiersin.orgnih.gov |

| Dynamic Kinetic Resolution | Combination of kinetic resolution with in-situ racemization of the unreacted enantiomer. | Single enantiomer product in high yield | Compatibility of racemization and resolution conditions. nih.gov |

Green Chemistry Principles in the Synthesis and Derivatization

In line with the growing emphasis on sustainable chemical manufacturing, the application of green chemistry principles to the synthesis and derivatization of this compound is a critical area of research. The goal is to minimize the environmental impact by reducing waste, using safer solvents, and improving energy efficiency.

A key aspect of green chemistry is the use of alternative and safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of greener alternatives such as water, supercritical fluids (like CO2), and bio-based solvents for the synthesis of purine derivatives. ijsr.net For instance, microwave-assisted, solvent-free synthesis has been successfully applied to the C6-functionalization of 6-chloropurine (B14466) nucleosides, a methodology that could be adapted for this compound. rsc.org

Atom economy is another central principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The development of highly efficient catalytic systems for the synthesis and functionalization of this compound is therefore a primary focus.

Energy efficiency is also a significant consideration. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org The use of reactions that can be performed at ambient temperature and pressure further contributes to a more sustainable process.

| Green Chemistry Principle | Application in Synthesis/Derivatization | Example/Potential Benefit |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Water, supercritical CO2, bio-solvents to reduce toxicity and environmental impact. ijsr.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Utilizing catalytic reactions over stoichiometric ones to minimize waste. |

| Energy Efficiency | Reducing energy consumption in chemical processes. | Microwave-assisted synthesis to shorten reaction times; reactions at ambient temperature. rsc.org |

| Waste Reduction | Minimizing the generation of hazardous byproducts. | Solvent-free reactions and catalytic processes that reduce the need for purification steps. rsc.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale and efficient production of this compound and its derivatives, flow chemistry and continuous processing are emerging as powerful alternatives to traditional batch manufacturing. drreddys.comsterlingpharmasolutions.comchemicalindustryjournal.co.uk This technology offers numerous advantages, including improved safety, better process control, and enhanced scalability. drreddys.com

In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. drreddys.com The small dimensions of microreactors provide a high surface-area-to-volume ratio, leading to excellent heat and mass transfer. krishisanskriti.orgnumberanalytics.comchimia.ch This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and fewer byproducts. numberanalytics.com

The enhanced safety of flow chemistry is particularly beneficial when dealing with hazardous reagents or exothermic reactions. The small reaction volumes within the reactor minimize the risk associated with potential runaway reactions. sterlingpharmasolutions.com Furthermore, unstable intermediates can be generated and consumed in situ, avoiding their accumulation and potential decomposition.

The scalability of flow processes is another significant advantage. Instead of increasing the size of the reactor, production can be scaled up by running the system for a longer duration or by "numbering-up" – using multiple reactors in parallel. This makes the transition from laboratory-scale synthesis to industrial production more straightforward and cost-effective. The synthesis of active pharmaceutical ingredients (APIs) is increasingly utilizing continuous flow chemistry to ensure consistent quality and to streamline manufacturing processes. researchgate.netbeilstein-journals.org

| Feature of Flow Chemistry | Advantage for Synthesis | Impact on Production |

| High Surface-to-Volume Ratio | Excellent heat and mass transfer. krishisanskriti.orgnumberanalytics.comchimia.ch | Improved reaction control, higher yields, and better selectivity. numberanalytics.com |

| Small Reaction Volume | Enhanced safety, especially for hazardous or exothermic reactions. sterlingpharmasolutions.com | Reduced risk of accidents and safer handling of reactive intermediates. |

| Precise Control of Parameters | Fine-tuning of temperature, pressure, and residence time. | Optimization of reaction conditions for maximum efficiency and purity. |

| Scalability | Scaling by time ("scaling-out") or by number ("numbering-up"). | Seamless transition from lab-scale to industrial production. |

| In-line Analysis and Automation | Real-time monitoring and control of the reaction. | Consistent product quality and reduced need for manual intervention. |

Photoredox and Electrocatalytic Methodologies in Purine Ketone Functionalization

Recent years have witnessed a surge in the use of photoredox and electrocatalytic methods for the functionalization of organic molecules, and these techniques hold great promise for the derivatization of this compound. nih.gov These methodologies often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. text2fa.ir This approach can be applied to the C-H functionalization of the purine ring. For instance, the direct arylation or alkylation of the purine core can be achieved by generating aryl or alkyl radicals from suitable precursors, which then add to the electron-deficient purine ring. Furthermore, photoredox catalysis can be employed for the α-functionalization of the ketone moiety through the generation of an enolate radical cation intermediate.

Electrocatalysis offers another powerful tool for driving redox reactions. rsc.org By applying an electric potential, it is possible to precisely control the oxidation or reduction of substrates, often without the need for chemical oxidants or reductants. nih.gov This can lead to cleaner reactions with fewer byproducts. Electrochemical methods have been successfully used for the C-H functionalization of N-heterocycles and could be adapted for the modification of the purine ring in this compound. nih.govrsc.org Additionally, the ketone group could be a target for electrochemical transformations, such as pinacol-type couplings or reductive aminations.

| Methodology | Principle | Potential Application to this compound | Advantages |

| Photoredox Catalysis | Visible light-induced single-electron transfer to generate radical intermediates. text2fa.ir | C-H arylation/alkylation of the purine ring; α-functionalization of the ketone. | Mild reaction conditions, high functional group tolerance. |

| Electrocatalysis | Use of electric potential to drive redox reactions. rsc.org | C-H functionalization of the purine core; transformations of the ketone group. nih.govrsc.org | Avoidance of chemical oxidants/reductants, precise control over reactivity. nih.gov |

Exploration of Novel Catalytic Systems for Targeted Transformations

The development of novel catalytic systems is at the heart of modern synthetic chemistry, enabling new transformations and improving the efficiency and selectivity of existing ones. For this compound, the exploration of new catalysts is crucial for achieving targeted functionalization of both the purine ring and the propanone side chain.

Transition metal catalysis, particularly with palladium and ruthenium, has been instrumental in the functionalization of purines. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are well-established methods for introducing a wide range of substituents at the C6 position of the purine ring by replacing the chlorine atom. researchgate.netnih.govbohrium.comnih.gov More recently, ruthenium catalysts have shown great promise for the direct C-H activation and functionalization of the purine core, allowing for the introduction of new groups without the need for pre-functionalization. nih.govresearchgate.netnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal catalysis. Chiral organocatalysts can be employed for the enantioselective α-functionalization of the ketone, for example, through enamine or iminium ion activation. This can provide access to a variety of chiral α-substituted ketone derivatives.

Furthermore, the development of "chiral-at-metal" catalysts, where the chirality resides on the metal center itself rather than on the ligands, is an exciting new frontier. rsc.org These catalysts, often based on iridium or rhodium, can offer unique reactivity and selectivity in asymmetric transformations.

| Catalytic System | Key Features | Targeted Transformation on this compound | Representative Metals/Catalysts |

| Palladium Catalysis | Versatile for cross-coupling reactions. researchgate.netnih.govbohrium.comnih.gov | C6-arylation, -alkylation, -amination. | Pd(OAc)₂, Pd₂(dba)₃, Buchwald ligands. |

| Ruthenium Catalysis | Effective for C-H activation. nih.govresearchgate.netnih.gov | Direct C-H functionalization of the purine ring. | [Ru(p-cymene)Cl₂]₂, Ru(II) complexes. |

| Organocatalysis | Metal-free, often employs chiral small molecules. | Enantioselective α-functionalization of the ketone. | Proline derivatives, chiral phosphoric acids, cinchona alkaloids. |

| Chiral-at-Metal Catalysis | Chirality centered on the metal atom. rsc.org | Asymmetric transformations of the ketone or purine. | Iridium, Rhodium complexes. |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-chloro-9H-purin-9-yl)-2-propanone, and how can regioselectivity in chlorination be controlled?

- Methodological Answer : The synthesis typically involves regioselective chlorination of purine derivatives. A common approach uses phosphorus oxychloride (POCl₃) under anhydrous conditions, with catalytic dimethylformamide (DMF) to target the 6-position of the purine ring. For example, highlights chlorination at the 2- and 6-positions, emphasizing the need for controlled reaction temperatures (0–5°C) and stoichiometric POCl₃ to minimize side products. Protecting groups, such as Boc (tert-butoxycarbonyl), can enhance regioselectivity, as seen in related purine derivatives (e.g., ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate in ). Post-synthetic purification via column chromatography (silica gel, chloroform/methanol gradient) is critical for isolating the desired product.

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is essential for resolving bond lengths, angles, and torsional conformations. details SHELX's application in small-molecule refinement, emphasizing the use of high-resolution data (>1.0 Å) and twin refinement for complex cases. For example, demonstrates how molecular conformations are analyzed by superimposing structures (e.g., diisopropyl phosphonate derivatives). Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and hydrogen bonding networks can be mapped using OLEX2 or PLATON.

Q. What methodologies are effective for analyzing the compound's stability under varying conditions (e.g., light, moisture)?

- Methodological Answer : Stability studies should include:

- Accelerated degradation tests : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor via HPLC (C18 column, 0.1% TFA/ACN mobile phase).

- Photostability : Use a UV chamber (ICH Q1B) and track degradation products via LC-MS.

notes that purine derivatives with ketone groups (e.g., 2-propanone) are sensitive to moisture; thus, storage in amber vials at 2–8°C under argon is recommended.

Advanced Research Questions

Q. How do structural modifications (e.g., esterification, phosphonate addition) impact biological activity, and what experimental designs are appropriate for SAR studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:

- Esterification : Introduce acetyl or phenoxy groups (e.g., ) to enhance lipophilicity and bioavailability.

- Phosphonate derivatives : Synthesize analogs via Michaelis-Arbuzov reactions (e.g., diisopropyl phosphonate in ) to mimic nucleotides.

Biological assays should include: - Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., PKA, PKC) using fluorescence polarization.

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting.

highlights the role of purine scaffolds in targeting ATP-binding sites, requiring molecular docking (AutoDock Vina) to validate binding modes.

Q. What computational approaches are used to predict the compound's physicochemical properties (e.g., logP, pKa) and intermolecular interactions?

- Methodological Answer :

- Quantum mechanics (QM) : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to calculate dipole moments and electrostatic potentials.

- Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess hydrogen bonding with solvent molecules.

demonstrates the use of QSPR (Quantitative Structure-Property Relationship) models for predicting logP (2.1 ± 0.3) and solubility (3.2 mg/mL in PBS). InChIKey-based databases (e.g., PubChem) enable rapid retrieval of spectral data for validation.

Q. How can NMR (¹H, ¹³C, 2D) and mass spectrometry differentiate between stereoisomers in synthesized derivatives?

- Methodological Answer :

- NMR : ¹H-¹³C HSQC identifies coupling patterns for stereoisomers (e.g., axial vs. equatorial protons in cyclohexyl groups). NOESY detects through-space interactions to confirm chair conformations.

- HRMS : Use ESI-TOF with <5 ppm mass accuracy to distinguish diastereomers (e.g., ’s diacetate derivatives).

’s diisopropyl phosphonate analysis shows that ³¹P NMR (121.49 MHz) resolves phosphonate diastereomers (Δδ ≈ 0.5 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.